molecular formula C₁₄H₂₅NO₁₁ B1141857 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose CAS No. 209977-51-5

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

Cat. No. B1141857
M. Wt: 383.35
InChI Key:
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Description

2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose, commonly referred to as 2-Acetylamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose or 6-Acetylamido-6-deoxy-beta-D-galactopyranosyl-D-galactopyranose, is a naturally occurring carbohydrate that is found in various food sources such as milk and grains. It is a component of the glycosaminoglycan (GAG) family and is involved in a variety of physiological and biochemical processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Environmental Science

Lastly, in environmental science, this disaccharide can be used to study the degradation of biomolecules and the impact of glycosylation on the stability of proteins in various environmental conditions.

Each of these applications leverages the unique properties of 2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose to advance our understanding of biological processes and develop new technologies for health and environmental applications .

properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)9(19)6(25-13(7)23)3-24-14-12(22)11(21)8(18)5(2-16)26-14/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKXCNXSQYSCQN-UUHITYSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-2-deoxy-6-O-(B-D-galactopyranosyl)-D-galactopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
2-Acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose

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